Cas no 474520-18-8 (3-Methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid)
3-Methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid
- 6-Methyl-3'-(trifluoromethyl)biphenyl-2-carboxylic acid
- 3-Methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid
-
- Inchi: 1S/C15H11F3O2/c1-9-4-2-7-12(14(19)20)13(9)10-5-3-6-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20)
- InChI Key: VGGFYSRIJBITDH-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1C(C(=O)O)=CC=CC=1C)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 354
- XLogP3: 4.3
- Topological Polar Surface Area: 37.3
3-Methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011010928-250mg |
6-Methyl-3'-(trifluoromethyl)biphenyl-2-carboxylic acid |
474520-18-8 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A011010928-500mg |
6-Methyl-3'-(trifluoromethyl)biphenyl-2-carboxylic acid |
474520-18-8 | 97% | 500mg |
$855.75 | 2023-09-01 | |
| Alichem | A011010928-1g |
6-Methyl-3'-(trifluoromethyl)biphenyl-2-carboxylic acid |
474520-18-8 | 97% | 1g |
$1445.30 | 2023-09-01 |
3-Methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 3-Methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid
Recent Advances in the Study of 3-Methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid (CAS: 474520-18-8)
3-Methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid (CAS: 474520-18-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This benzoic acid derivative, characterized by its trifluoromethylphenyl substitution, has shown promising pharmacological properties that warrant further investigation. Recent studies have focused on its synthesis, structural characterization, and potential therapeutic applications, particularly in the context of inflammatory diseases and metabolic disorders.
The compound's unique chemical structure, featuring both a methyl group at the 3-position and a trifluoromethylphenyl moiety at the 2-position of the benzoic acid core, contributes to its distinctive physicochemical properties. Researchers have noted that these structural features enhance the molecule's bioavailability and target binding affinity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 474520-18-8 exhibits improved metabolic stability compared to similar benzoic acid derivatives, making it an attractive candidate for drug development.
Recent synthetic approaches to 474520-18-8 have focused on optimizing yield and purity while minimizing environmental impact. A green chemistry protocol developed by Chen et al. (2024) achieved an 82% yield through a palladium-catalyzed cross-coupling reaction, significantly improving upon previous methods. This advancement in synthesis has facilitated larger-scale production for preclinical studies, addressing one of the previous limitations in researching this compound.
Pharmacological investigations have revealed that 3-Methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid exhibits dual activity as both a COX-2 inhibitor and a PPARγ modulator. This unique combination of activities suggests potential applications in treating conditions where inflammation and metabolic dysregulation coexist, such as type 2 diabetes with inflammatory complications. In vitro studies using human cell lines have demonstrated significant anti-inflammatory effects at nanomolar concentrations, with minimal cytotoxicity observed even at higher doses.
Current research directions include structure-activity relationship (SAR) studies to optimize the compound's therapeutic index and investigations into its pharmacokinetic profile. Preliminary animal studies have shown favorable absorption and distribution characteristics, with particularly high concentrations achieved in adipose tissue - a finding that may explain its observed metabolic effects. However, researchers caution that further toxicological evaluations are needed before clinical translation can be considered.
The pharmaceutical industry has shown growing interest in 474520-18-8, with several patents filed in the past two years covering various formulations and therapeutic uses. These developments suggest that this compound may soon enter the pipeline for clinical development, potentially offering new treatment options for complex inflammatory and metabolic disorders. As research progresses, 3-Methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid continues to demonstrate its potential as a valuable scaffold for medicinal chemistry and drug discovery.
474520-18-8 (3-Methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)